![molecular formula C22H18O4 B8144894 4-[4-(4-formylphenyl)-2,5-dimethoxyphenyl]benzaldehyde](/img/structure/B8144894.png)
4-[4-(4-formylphenyl)-2,5-dimethoxyphenyl]benzaldehyde
描述
2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-4,4’‘-dicarbaldehyde is an organic compound characterized by its unique structure, which includes three linearly connected phenyl rings with methoxy groups at the 2’ and 5’ positions and aldehyde groups at the 4 and 4’’ positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde typically involves the following steps:
Formation of the Terphenyl Core: The initial step involves the formation of the terphenyl core through a series of coupling reactions. For instance, Suzuki coupling can be employed to link the phenyl rings.
Introduction of Methoxy Groups: Methoxy groups are introduced at the 2’ and 5’ positions via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Formylation: The final step involves the formylation of the 4 and 4’’ positions. This can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: 2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid.
Reduction: 2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-diol.
Substitution: Various substituted terphenyl derivatives depending on the nucleophile used.
科学研究应用
2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde has several scientific research applications:
Material Science: It is used as a building block in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions and form stable structures.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Photoluminescence: The compound exhibits photoluminescent properties, making it useful in the development of light-emitting materials and devices.
作用机制
The mechanism of action of 2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde largely depends on its application:
In MOFs: The compound acts as a ligand, coordinating with metal ions to form three-dimensional frameworks.
In Photoluminescence: The methoxy groups enhance the electron-donating properties of the phenyl rings, which in turn affects the electronic transitions and photoluminescent behavior of the compound.
相似化合物的比较
Similar Compounds
2’,5’-Dimethoxy-[1,1’4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
2’,5’-Dimethyl-[1,1’4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is unique due to the presence of both methoxy and aldehyde functional groups, which provide a balance of electron-donating and electron-withdrawing properties. This makes it versatile for various chemical reactions and applications in material science and organic synthesis .
属性
IUPAC Name |
4-[4-(4-formylphenyl)-2,5-dimethoxyphenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-25-21-11-20(18-9-5-16(14-24)6-10-18)22(26-2)12-19(21)17-7-3-15(13-23)4-8-17/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQZYZSJYJLLBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC=C(C=C2)C=O)OC)C3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


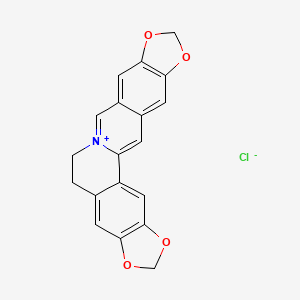
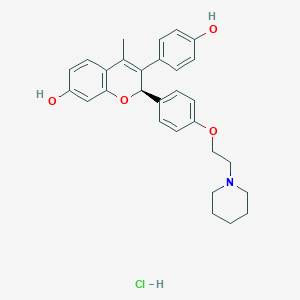
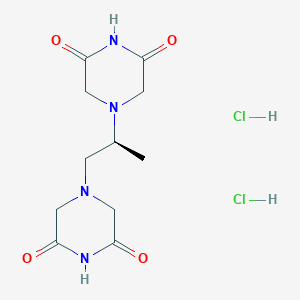
![1'-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4'-piperidine]-2,4,6,8-tetraone](/img/structure/B8144830.png)
![(4R,4'R)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole](/img/structure/B8144833.png)
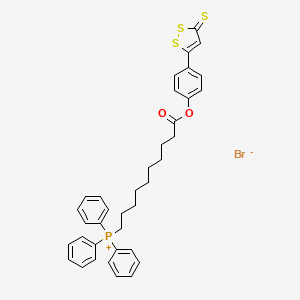
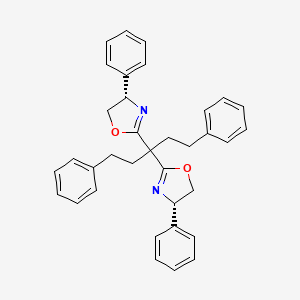
![4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8144858.png)
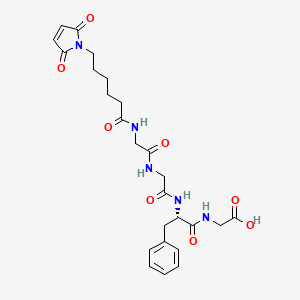
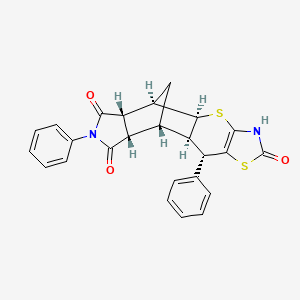
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B8144863.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline](/img/structure/B8144880.png)
![[(3R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B8144901.png)
![N-[4-[2-amino-5-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]-3-methoxyphenyl]pyridin-3-yl]-3-fluorophenyl]-5-(5-methylpyridin-2-yl)-1-(oxan-4-ylmethyl)-4-oxopyridine-3-carboxamide](/img/structure/B8144907.png)
